

# Application Notes and Protocols: Catalytic Hydrogenation of Pinenes to *cis*-Pinane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *cis*-Pinane

Cat. No.: B1246623

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The catalytic hydrogenation of pinenes ( $\alpha$ -pinene and  $\beta$ -pinene), abundant bicyclic monoterpenes derived from turpentine, is a chemically significant transformation for the production of pinane. Pinane, existing as *cis* and *trans* isomers, serves as a valuable intermediate in the synthesis of various fine chemicals, fragrances, and pharmaceutical compounds.<sup>[1][2]</sup> Specifically, ***cis*-pinane** is a crucial precursor for the synthesis of linalool, dihydromyrcenol, and other terpene-based products.<sup>[1][2]</sup> The stereoselective synthesis of ***cis*-pinane** is of particular industrial interest, driving research into highly selective and efficient catalytic systems. This document provides an overview of various catalytic methods and detailed protocols for the hydrogenation of pinenes to ***cis*-pinane**.

## Key Findings and Catalyst Performance

A variety of heterogeneous catalysts have been investigated for the hydrogenation of pinenes, with noble metals such as Ruthenium (Ru), Palladium (Pd), Platinum (Pt), and Rhodium (Rh), as well as non-noble metals like Nickel (Ni), demonstrating high efficacy. The choice of catalyst, support material, and reaction conditions significantly influences both the conversion of pinenes and the stereoselectivity towards the desired ***cis*-pinane** isomer.

Ruthenium-based catalysts have shown exceptional selectivity for ***cis*-pinane**. For instance, Ru supported on alumina (Ru/Al<sub>2</sub>O<sub>3</sub>) can achieve 99–100% selectivity for ***cis*-pinane** at 100%

conversion under mild conditions (room temperature, 400 psi H<sub>2</sub>).<sup>[3][4]</sup> Similarly, sonicated Ru on carbon (Ru/C) also provides high selectivity (99%) for the hydrogenation of  $\alpha$ -pinene.<sup>[3][4]</sup> Nickel-based catalysts, while being a more economical alternative to noble metals, also exhibit high activity and selectivity. Nanometer nickel catalysts have been reported to achieve 100% conversion of  $\alpha$ -pinene with 94.3% selectivity to **cis-pinane** at 90°C and 4.0 MPa H<sub>2</sub>.<sup>[1]</sup>

The reaction can be performed under solvent-free (neat) conditions or in various solvents, including water and ethanol.<sup>[3][5][6]</sup> Aqueous-phase hydrogenation using amphiphilic catalysts offers a green and efficient approach to this transformation.<sup>[5]</sup>

## Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Pinenes to **cis-Pinane**

Catalyst	Support/Medium	Substrate	Temp. (°C)	Pressure (MPa/psi)	Time (h)	Conversion (%)	cis-Pinane Selectivity (%)	Reference
Ru	Al <sub>2</sub> O <sub>3</sub>	α-pinene & β-pinene	RT	400 psi	-	100	99-100	[3][4]
Ru (sonicated)	Carbon	α-pinene	RT	400 psi	96	100	99	[3]
Ru	Amine-functionalized Magnetic Nanoparticles	α-pinene	-	-	-	-	97	[3]
Ru	P123 Micellar Catalyst (in water)	α-pinene	-	-	-	-	98.9	[3]
Ru	Amphiphilic Mesoporous Silica (in water)	α-pinene	35	2 MPa	1	99.9	98.9	[7]
Ru	TPGS-1000 Micellar	α-pinene	50	0.5 MPa	1.5	-	-	[8][9]

Nanoreactors (in water)								
Pd	Carbon	$\alpha$ -pinene & $\beta$ -pinene	-	-	-	100	72-89	<a href="#">[3]</a>
Pd	Alumina	$\alpha$ -pinene & $\beta$ -pinene	-	-	-	100	72-89	<a href="#">[3]</a>
Pt	Carbon	$\alpha$ -pinene & $\beta$ -pinene	-	-	-	92-100	81-95	<a href="#">[3]</a>
Rh	Carbon	$\alpha$ -pinene & $\beta$ -pinene	-	-	-	92-100	81-95	<a href="#">[3]</a>
Nanometer Ni	-	$\alpha$ -pinene	90	4.0 MPa	-	100	94.3	<a href="#">[1]</a>
Ni-B	[email protected]	$\alpha$ -pinene	80	1.0 MPa	3	99.0	98.5	<a href="#">[1]</a>
Ni	N-C@MS (in water)	$\alpha$ -pinene	120	3.0 MPa	3	99.7	95.1	<a href="#">[5]</a>
Modified Raney Ni	-	Pinene	80-100	2.0-3.0 MPa	8-13	>99	>95	<a href="#">[10]</a>

Ni/DF3 C	Ionic Liquid Layer	$\alpha$ - pinene	-	-	-	>99	>98	[6][11]
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RT: Room Temperature

## Experimental Protocols

### Protocol 1: Solvent-Free Hydrogenation of Pinenes using Ru/Al<sub>2</sub>O<sub>3</sub> Catalyst[3]

#### 1. Materials:

- $\alpha$ -pinene or  $\beta$ -pinene (substrate)
- 5% Ru/Al<sub>2</sub>O<sub>3</sub> (catalyst)
- High-pressure autoclave
- Hydrogen gas (high purity)
- Celite

#### 2. Procedure:

- Charge the high-pressure autoclave with the pinene substrate and the Ru/Al<sub>2</sub>O<sub>3</sub> catalyst. The catalyst loading is typically a small percentage of the substrate weight.
- Seal the autoclave and purge the system four times with hydrogen gas (200 psi) to remove air.
- Pressurize the autoclave with hydrogen to the desired pressure (e.g., 400 psi).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until no further change in the composition of the mixture is observed.

- Upon completion, carefully vent the hydrogen from the autoclave.
- Filter the reaction mixture through a Celite pad to remove the catalyst and obtain the hydrogenated pinane products.

## Protocol 2: Aqueous-Phase Hydrogenation of $\alpha$ -Pinene using an Amphiphilic Ni-Based Catalyst[5]

### 1. Materials:

- $\alpha$ -pinene (1.0 g)
- Ni/N-C@MS catalyst (0.05 g)
- Deionized water (4 mL)
- 50 mL PTFE-lined autoclave
- Hydrogen gas (high purity)
- Magnetic stirrer

### 2. Procedure:

- Add  $\alpha$ -pinene (1.0 g), the Ni/N-C@MS catalyst (0.05 g), and water (4 mL) to the 50 mL PTFE-lined autoclave.
- Seal the autoclave and displace the air by pressurizing with 1 MPa of hydrogen three times.
- Pressurize the autoclave to 3.0 MPa with hydrogen.
- Place the autoclave in an oil bath preheated to 120°C.
- Stir the mixture magnetically at 450 rpm for 3 hours.
- After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

- The product can be separated from the aqueous phase for analysis.

## Protocol 3: Hydrogenation of $\alpha$ -Pinene using Modified Raney Nickel Catalyst[10]

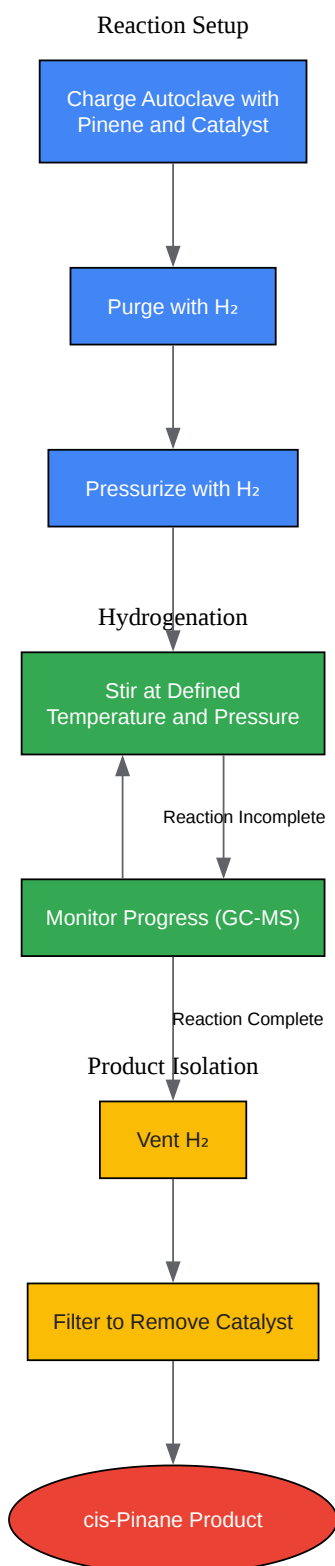
### 1. Materials:

- Pinene
- Modified Raney Nickel catalyst (3-5% by weight of pinene)
- High-pressure autoclave
- Hydrogen gas (high purity)

### 2. Procedure:

- Place the pinene and the modified Raney Nickel catalyst into the autoclave.
- Seal the autoclave, vacuum the inside, and then purge with hydrogen gas three times to remove air.
- Pressurize with hydrogen to 2.6 MPa.
- Start stirring and heating. When the temperature reaches 60°C, hydrogen absorption will begin.
- Maintain the reaction temperature between 80-100°C and the pressure between 2.0-3.0 MPa for 8-13 hours. If the pressure drops, add more hydrogen.
- Monitor the reaction by GC until the hydrogen absorption ceases and the conversion is complete.
- After the reaction is complete, cool the autoclave and vent the hydrogen.
- Discharge the product for further purification if necessary.

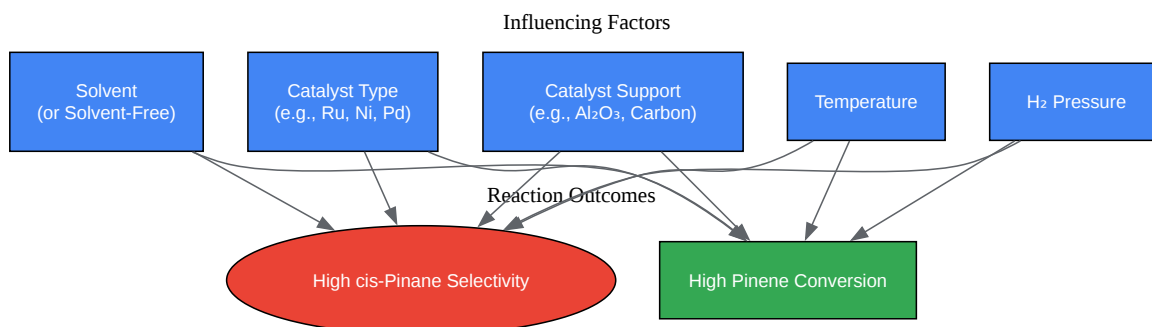
## Mandatory Visualization



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Caption: Experimental workflow for the catalytic hydrogenation of pinenes.





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Caption: Factors affecting the stereoselectivity of pinene hydrogenation.

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## References

- 1. researchgate.net [researchgate.net]
- 2. foreverest.net [foreverest.net]
- 3. Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous-phase hydrogenation of  $\alpha$ -pinene to cis-pinane using an amphiphilic Ni-based catalyst :: BioResources [bioresources.cnr.ncsu.edu]
- 6. The conversion of  $\alpha$ -pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of cis-pinane via  $\alpha$ -pinene hydrogenation in water by using Ru nanoparticles immobilized in functionalized amphiphilic mesoporous silica - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Selective hydrogenation of  $\alpha$ -pinene to cis-pinane over Ru nanocatalysts in aqueous micellar nanoreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. CN1054595C - Catalytic hydrogenation process preparing cis-pinane from pinene - Google Patents [patents.google.com]
- 11. The conversion of  $\alpha$ -pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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